REACTION_CXSMILES
|
CC([OH:4])C.CC(C)=[O:7].[OH:9][CH2:10][CH:11]([CH2:13][OH:14])[OH:12]>>[O:9]=[CH:10][CH:11]([CH2:13][OH:14])[OH:12].[OH:4][CH:13]([OH:14])[C:11](=[O:12])[CH3:10].[C:10]([OH:7])(=[O:9])[CH:11]([CH2:13][OH:14])[OH:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)CO)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC([OH:4])C.CC(C)=[O:7].[OH:9][CH2:10][CH:11]([CH2:13][OH:14])[OH:12]>>[O:9]=[CH:10][CH:11]([CH2:13][OH:14])[OH:12].[OH:4][CH:13]([OH:14])[C:11](=[O:12])[CH3:10].[C:10]([OH:7])(=[O:9])[CH:11]([CH2:13][OH:14])[OH:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)CO)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC([OH:4])C.CC(C)=[O:7].[OH:9][CH2:10][CH:11]([CH2:13][OH:14])[OH:12]>>[O:9]=[CH:10][CH:11]([CH2:13][OH:14])[OH:12].[OH:4][CH:13]([OH:14])[C:11](=[O:12])[CH3:10].[C:10]([OH:7])(=[O:9])[CH:11]([CH2:13][OH:14])[OH:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)CO)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC([OH:4])C.CC(C)=[O:7].[OH:9][CH2:10][CH:11]([CH2:13][OH:14])[OH:12]>>[O:9]=[CH:10][CH:11]([CH2:13][OH:14])[OH:12].[OH:4][CH:13]([OH:14])[C:11](=[O:12])[CH3:10].[C:10]([OH:7])(=[O:9])[CH:11]([CH2:13][OH:14])[OH:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)CO)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC([OH:4])C.CC(C)=[O:7].[OH:9][CH2:10][CH:11]([CH2:13][OH:14])[OH:12]>>[O:9]=[CH:10][CH:11]([CH2:13][OH:14])[OH:12].[OH:4][CH:13]([OH:14])[C:11](=[O:12])[CH3:10].[C:10]([OH:7])(=[O:9])[CH:11]([CH2:13][OH:14])[OH:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)CO)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |